

# [Tyr11]-Somatostatin: A Technical Guide to its Structure, Sequence, and Biological Function

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **[Tyr11]-Somatostatin**, a synthetic analog of the naturally occurring hormone somatostatin. This document details its molecular structure, amino acid sequence, and its interaction with somatostatin receptors (SSTRs), including the downstream signaling pathways. Furthermore, it outlines key experimental protocols for its synthesis, characterization, and biological evaluation.

## Structure and Sequence of [Tyr11]-Somatostatin

**[Tyr11]-Somatostatin** is a cyclic tetradecapeptide, meaning it is composed of 14 amino acids arranged in a ring structure. The cyclization is achieved through a disulfide bond between the cysteine residues at positions 3 and 14. The nomenclature "[Tyr11]" indicates that the native phenylalanine at position 11 in somatostatin-14 has been substituted with a tyrosine residue.

Amino Acid Sequence: Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr-Thr-Ser-Cys

One-Letter Code: AGCKNFFWKTYTSC

Disulfide Bridge: Cys3-Cys14

The inclusion of a tyrosine residue at position 11 is a critical modification that allows for radioiodination, typically with 125I, to produce [125I-Tyr11]-Somatostatin. This radiolabeled



version is a high-affinity ligand widely used in radioligand binding assays to characterize somatostatin receptors in various tissues and cell lines.

## **Data Presentation: Receptor Binding Affinity**

[Tyr11]-Somatostatin, particularly in its radiolabeled form, has been instrumental in characterizing somatostatin receptors. The binding affinity of a ligand to its receptor is a crucial parameter in pharmacology and drug development, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

While a comprehensive comparative analysis of **[Tyr11]-Somatostatin** binding across all five SSTR subtypes (SSTR1-5) in a single study is not readily available in the public domain, studies on specific tissues provide valuable insights into its high-affinity binding characteristics.

| Tissue/Cell<br>Line                                         | Receptor<br>Subtype(s)    | Ligand                       | Binding<br>Affinity (Kd) | Maximum<br>Binding<br>Capacity<br>(Bmax) | Reference                 |
|-------------------------------------------------------------|---------------------------|------------------------------|--------------------------|------------------------------------------|---------------------------|
| Rabbit<br>Retinal<br>Membranes                              | Somatostatin<br>Receptors | [125I]Tyr11-<br>Somatostatin | 0.90 ± 0.20<br>nM        | 104 ± 52<br>fmol/mg<br>protein           | [1](<br>INVALID-<br>LINK) |
| Human GH-<br>Secreting<br>Pituitary<br>Adenoma<br>Membranes | Somatostatin<br>Receptors | [125I]Tyr11-<br>Somatostatin | 0.80 ± 0.15<br>nM        | 234.2 ± 86.9<br>fmol/mg<br>protein       | [2](<br>INVALID-<br>LINK) |
| Human Nonsecreting Pituitary Adenoma Membranes (subset)     | Somatostatin<br>Receptors | [125I]Tyr11-<br>Somatostatin | 0.18 and 0.32<br>nM      | 17.2 and 48.0<br>fmol/mg<br>protein      | [2](<br>INVALID-<br>LINK) |



## **Somatostatin Receptor Signaling Pathways**

[Tyr11]-Somatostatin exerts its biological effects by binding to somatostatin receptors (SSTRs), which are members of the G-protein coupled receptor (GPCR) superfamily. There are five known subtypes of SSTRs (SSTR1-5), and upon ligand binding, they primarily couple to inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular signaling events that ultimately lead to the physiological responses associated with somatostatin, such as the inhibition of hormone secretion and cell proliferation.

The activation of Gi/o proteins by an SSTR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, SSTR activation can modulate other downstream effectors, including ion channels (activation of K+ channels and inhibition of Ca2+ channels) and protein phosphatases, and can influence the mitogenactivated protein kinase (MAPK) pathway.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [[Tyr11]-Somatostatin: A Technical Guide to its Structure, Sequence, and Biological Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618488#what-is-the-structure-and-sequence-of-tyr11-somatostatin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com